Acalyphin (CAS 81861-72-5) is a cyanogenic glycoside distinguished by its cyanopyridone core structure. Primarily isolated from plants of the *Acalypha* genus, notably *Acalypha indica*, it is investigated for its anti-inflammatory and metabolic regulatory activities. Unlike crude plant extracts or other common glycosides, Acalyphin's value in a procurement context lies in its defined chemical structure, stereochemistry, and the resulting reproducibility in biological assays.
Substituting purified Acalyphin with crude or semi-purified *Acalypha indica* extracts introduces significant material variance that compromises experimental validity. The concentration of Acalyphin in raw plant material is low and highly variable, with leaves containing approximately 0.35% by dry weight, while other parts have considerably less. Furthermore, these extracts contain a mixture of structurally related analogs, including the stereoisomer Epiacalyphin and various N-demethyl derivatives, which can act as confounding variables in sensitive biological assays. The inherent instability of cyanogenic glycosides within a raw plant matrix, where enzymatic degradation can occur upon cell damage, creates risks for handling, storage, and dose-response accuracy that are mitigated by procuring the purified, stable compound.
Procuring purified Acalyphin (>98%) provides a precisely quantified material, essential for reproducible dose-response studies. In contrast, its concentration in the primary natural source, *Acalypha indica* leaves, is only approximately 0.35% of the dry weight, with stems and roots containing even lower, variable amounts. Using crude extracts therefore introduces a >280-fold dilution with irrelevant phytochemicals, precluding accurate and repeatable dosing.
| Evidence Dimension | Compound Purity / Concentration |
| Target Compound Data | >98% (Standard for commercially available purified compound) |
| Comparator Or Baseline | Crude *Acalypha indica* leaves: ~0.35% Acalyphin by dry weight |
| Quantified Difference | >280x higher concentration than the raw plant source |
| Conditions | Material state for experimental use. |
This concentration difference is critical for achieving accurate, reproducible results in biological assays and justifies the procurement of the pure compound over variable crude extracts.
Acalyphin is a stereospecific molecule with an absolute configuration of (-)-(5R,6S), confirmed by X-ray crystallography. The primary plant source, *Acalypha indica*, also contains its (6R)-epimer, Epiacalyphin, along with other related derivatives. Since stereochemistry is critical for molecular recognition by biological targets like enzymes and receptors, procuring the specific (5R,6S)-Acalyphin isomer is essential for unambiguous structure-activity relationship (SAR) studies and reproducible pharmacological outcomes. Using a mixture of epimers from a crude extract would introduce uncontrolled variables into the experiment.
| Evidence Dimension | Isomeric Purity |
| Target Compound Data | Defined (-)-(5R,6S) absolute configuration |
| Comparator Or Baseline | Crude plant extracts containing a mixture of Acalyphin, its (6R)-epimer (Epiacalyphin), and other derivatives |
| Quantified Difference | Qualitative but absolute: Isomerically pure vs. an undefined mixture of stereoisomers |
| Conditions | Composition of the material used for biological testing. |
Procuring the isomerically pure compound eliminates confounding results from other stereoisomers, which is non-negotiable for high-quality pharmacological and structural biology research.
Acalyphin demonstrates potent, specific biological activity, distinguishing it from generic glycosides or crude extracts. In an in-vitro assay, purified Acalyphin inhibited NF-κB activity with an IC50 value of 3.9 μg/mL. The same study also identified Acalyphin as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. This quantified potency in a key inflammatory pathway provides a clear performance benchmark and a specific mechanism of action that cannot be guaranteed from an uncharacterized plant extract or a different class of glycoside.
| Evidence Dimension | Inhibition of NF-κB Activity (IC50) |
| Target Compound Data | 3.9 μg/mL |
| Comparator Or Baseline | Parthenolide (positive control): 0.5 μg/mL |
| Quantified Difference | Demonstrates potent activity in the low microgram-per-mL range. |
| Conditions | In-vitro NF-κB luciferase reporter assay. |
This specific, quantified bioactivity justifies the selection of Acalyphin for research targeting the NF-κB and PPARγ pathways, where a known potency is required for meaningful results.
For researchers investigating the NF-κB signaling pathway, the defined purity and known IC50 of Acalyphin (3.9 μg/mL) allow for its use as a reliable test compound to establish dose-dependent effects and elucidate mechanisms of action without the variability of crude extracts.
Given its demonstrated PPARγ agonistic activity, purified Acalyphin is a suitable candidate for use as a reference standard or positive control in the development and validation of high-throughput screening assays for novel modulators of this key metabolic receptor.
The availability of the isomerically pure (-)-(5R,6S)-Acalyphin is a prerequisite for medicinal chemists performing SAR studies or structural biologists aiming to solve co-crystal structures with target proteins, where the presence of other stereoisomers would make interpretation of the results impossible.